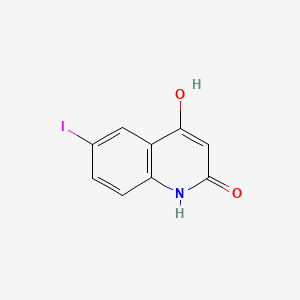

4-Hydroxy-6-iodo-2-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

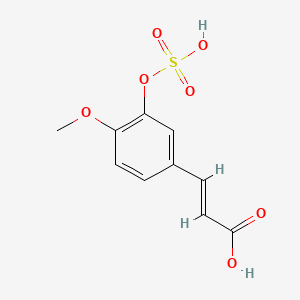

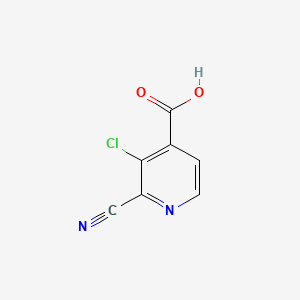

4-Hydroxy-6-iodo-2-quinolinone is a chemical compound with the molecular formula C9H6INO2 . It is a white to off-white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 4-Hydroxy-6-iodo-2-quinolinone and its analogs has been a subject of interest in recent years due to their pharmaceutical and biological activities . The synthesis often involves the condensation of primary aryl amines with β-diketones in acid catalysis .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-iodo-2-quinolinone consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 287.054 Da and the monoisotopic mass is 286.944305 Da .Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy-6-iodo-2-quinolinone are complex and varied. They often involve the use of novel catalysts, microwave irradiation methods, and green reaction protocols .Physical And Chemical Properties Analysis

4-Hydroxy-6-iodo-2-quinolinone is a white to off-white to yellow powder or crystals . It has a molecular weight of 271.06 .科学的研究の応用

Multi-Target Agents

Researchers have explored multi-target agents based on the privileged structure of 4-HIQ. These compounds share the 4-hydroxy-2-quinolinone backbone and exhibit diverse bioactivities .

Heteroannelated Derivatives

The pharmaceutical and biological activities of 4-HIQ analogs extend beyond antimicrobial effects. Recent studies have focused on synthesizing heteroannelated derivatives, expanding their potential applications .

作用機序

Safety and Hazards

将来の方向性

The future directions for 4-Hydroxy-6-iodo-2-quinolinone research are likely to focus on further exploring its synthesis and applications, given its interesting pharmaceutical and biological activities . The development of new synthetic methodologies and strategies for constructing the core structures of 2-quinolones is also a potential area of future research .

特性

IUPAC Name |

4-hydroxy-6-iodo-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERLVHDAWGTCGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)